Cas no 2229490-77-9 (tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate)
tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate
- tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate
- EN300-1873730
- 2229490-77-9
-
- Inchi: 1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-8-4-5-11(20)9(6-8)10(7-18)14(15,16)17/h4-6,10,20H,7,18H2,1-3H3,(H,19,21)
- InChI Key: CIFFZASDUHCBBI-UHFFFAOYSA-N
- SMILES: FC(C(CN)C1C(=CC=C(C=1)NC(=O)OC(C)(C)C)O)(F)F
Computed Properties
- Exact Mass: 320.13477696g/mol
- Monoisotopic Mass: 320.13477696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1873730-0.05g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 0.05g |
$1417.0 | 2023-09-18 | ||
| Enamine | EN300-1873730-0.1g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 0.1g |
$1484.0 | 2023-09-18 | ||
| Enamine | EN300-1873730-0.25g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 0.25g |
$1551.0 | 2023-09-18 | ||
| Enamine | EN300-1873730-0.5g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 0.5g |
$1619.0 | 2023-09-18 | ||
| Enamine | EN300-1873730-1.0g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 1g |
$1686.0 | 2023-06-03 | ||
| Enamine | EN300-1873730-2.5g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 2.5g |
$3304.0 | 2023-09-18 | ||
| Enamine | EN300-1873730-5.0g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 5g |
$4890.0 | 2023-06-03 | ||
| Enamine | EN300-1873730-10.0g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 10g |
$7250.0 | 2023-06-03 | ||
| Enamine | EN300-1873730-1g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 1g |
$1686.0 | 2023-09-18 | ||
| Enamine | EN300-1873730-5g |
tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate |
2229490-77-9 | 5g |
$4890.0 | 2023-09-18 |
tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate
Research Brief on tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate (CAS: 2229490-77-9)
The compound tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate (CAS: 2229490-77-9) has recently emerged as a key intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders. This research brief synthesizes the latest findings regarding its chemical properties, synthetic applications, and potential therapeutic implications.
Recent studies highlight the unique structural features of this compound, particularly the trifluoromethyl group and carbamate functionality, which contribute to enhanced metabolic stability and blood-brain barrier permeability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for protease inhibitors, showing promising activity against several neurological targets with improved pharmacokinetic profiles compared to previous generations of inhibitors.
In synthetic chemistry applications, researchers have developed innovative asymmetric synthesis routes for this compound, achieving enantiomeric excess values >99% as reported in a 2024 ACS Catalysis publication. The optimized synthetic protocol utilizes novel chiral catalysts and demonstrates excellent scalability for industrial production, addressing previous challenges in obtaining optically pure forms of this intermediate.
Pharmacological investigations have revealed that derivatives synthesized from this intermediate exhibit potent activity against multiple disease targets. Notably, a series of kinase inhibitors developed using this scaffold showed nanomolar IC50 values against several cancer-associated kinases in preclinical models, while maintaining favorable toxicity profiles. These findings were recently presented at the 2024 American Chemical Society National Meeting.
Ongoing research focuses on expanding the therapeutic applications of compounds derived from this intermediate. Current clinical trials include a Phase II study investigating its derivative as a potential treatment for Alzheimer's disease, with preliminary results showing significant reduction in amyloid plaque formation. Another derivative is being evaluated as a novel antidiabetic agent targeting GLP-1 receptor pathways.
The compound's stability and synthetic versatility continue to attract significant interest from pharmaceutical developers. Patent filings related to its applications have increased by 35% in the past two years, indicating growing commercial potential. Analytical characterization studies using advanced techniques like cryo-EM and solid-state NMR have provided deeper insights into its molecular interactions and conformation-dependent activity.
Future research directions include exploration of its use in PROTAC (proteolysis targeting chimera) development and as a scaffold for bifunctional drug molecules. The unique combination of structural features in this intermediate makes it particularly suitable for these emerging therapeutic modalities, as evidenced by several recent preclinical studies.
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